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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (R)-Roscovitine-d7,

the deuterated analog of the potent cyclin-dependent kinase (CDK) inhibitor (R)-Roscovitine

(also known as Seliciclib or CYC202). It details the chemical structure, physicochemical

properties, and mechanism of action. The guide emphasizes the primary application of (R)-
Roscovitine-d7 as a stable isotope-labeled internal standard for mass spectrometry-based

quantitative analysis in pharmacokinetic and metabolic studies. Detailed experimental protocols

and visual diagrams of key signaling pathways and workflows are provided to support its

practical application in research and development.

Introduction
(R)-Roscovitine is a synthetic, 2,6,9-substituted purine analog that functions as a potent and

selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] By competing with ATP for

the kinase binding site, it effectively modulates critical cellular processes, including cell cycle

progression, transcription, and apoptosis.[3][4][5] It primarily targets CDK1, CDK2, CDK5,

CDK7, and CDK9, while showing poor inhibitory action against CDK4 and CDK6.[3][4] Due to

its ability to induce cell cycle arrest and apoptosis in transformed cells, (R)-Roscovitine has

been extensively investigated as a potential therapeutic agent for various cancers,

neurodegenerative disorders, and viral infections.[1][4]

(R)-Roscovitine-d7 is the stable isotope-labeled, deuterated form of (R)-Roscovitine.[6] In this

analog, seven hydrogen atoms on the isopropyl group are replaced with deuterium.[7] This
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modification results in a molecule with a higher molecular weight but with chemical and

biological properties that are nearly identical to its non-deuterated counterpart. The key utility of

(R)-Roscovitine-d7 lies in its application as an internal standard in analytical chemistry,

particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[6] Its use allows for

precise and accurate quantification of (R)-Roscovitine in complex biological matrices such as

plasma and urine, which is crucial for pharmacokinetic and drug metabolism studies.[6][8]

Chemical Structure and Physicochemical Properties
The core structure of (R)-Roscovitine-d7 is a purine ring substituted at the C2, C6, and N9

positions. The deuteration is specifically located on the N9-isopropyl group.

Chemical Identifiers and Computed Properties
The following tables summarize the key chemical identifiers and computed physicochemical

properties for (R)-Roscovitine-d7.

Table 1: Chemical Identifiers for (R)-Roscovitine-d7

Identifier Value Reference

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-
(1,1,1,2,3,3,3-
heptadeuteriopropan-2-
yl)purin-2-yl]amino]butan-
1-ol

[7]

Molecular Formula C₁₉H₁₉D₇N₆O [7]

SMILES

[2H]C([2H])([2H])C([2H])

(C([2H])([2H])

[2H])N1C=NC2=C(N=C(N=C2

1)N--INVALID-LINK--

CO)NCC3=CC=CC=C3

[7]

| InChIKey | BTIHMVBBUGXLCJ-UZFSFWIHSA-N |[7] |

Table 2: Computed Physicochemical Properties of (R)-Roscovitine-d7
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Property Value Reference

Molecular Weight 361.5 g/mol [7]

Exact Mass 361.26074670 Da [7]

XLogP3 3.2 [7]

Hydrogen Bond Donor Count 3 [7]

Hydrogen Bond Acceptor

Count
6 [7]

| Rotatable Bond Count | 8 |[7] |

Physical and Solubility Data
The physical properties of (R)-Roscovitine-d7 are expected to be nearly identical to the non-

deuterated form, (R)-Roscovitine.

Table 3: Physical and Solubility Properties of (R)-Roscovitine

Property Value Reference

Appearance
White to off-white
crystalline solid

[9][10]

Melting Point 106-108°C [9]

pKa 4.4 [9]

Solubility

Soluble in DMSO (up to 50

mg/mL), Ethanol (approx. 30

mg/mL)

[11][12][13]

Sparingly soluble in aqueous

buffers
[12]

| | Soluble in 50 mM HCl (pH adjusted to 2.5) |[9] |
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Mechanism of Action
The biological activity of (R)-Roscovitine-d7 is conferred by the (R)-Roscovitine molecule. It

exerts its effects primarily through the competitive inhibition of CDKs.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle
Arrest
(R)-Roscovitine binds to the ATP-binding pocket of sensitive CDKs, preventing the

phosphorylation of key substrates required for cell cycle progression.[9][14] Its inhibition of

CDK2/cyclin E and CDK2/cyclin A complexes prevents the phosphorylation of the

retinoblastoma protein (pRb).[15] This keeps pRb in its active, hypophosphorylated state,

where it remains bound to the E2F transcription factor, thereby blocking the transcription of

genes necessary for the G1 to S phase transition.[15][16] Inhibition of CDK1/cyclin B blocks the

G2/M transition.[17]

Table 4: In Vitro Inhibitory Activity (IC₅₀) of (R)-Roscovitine against Various Kinases

Kinase Target IC₅₀ (µM) Reference

CDK2/cyclin E 0.1 - 0.7 [13][17]

CDK5/p35 0.16 - 0.2 [10][13][18]

CDK1/cyclin B (cdc2) 0.45 - 0.65 [10][17][18]

CDK7/cyclin H 0.49 [9][13]

CDK9/cyclin T 0.79 [9]

| Average (19-60 tumor cell lines)| 15.2 - 16 |[13][17] |
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Caption: Roscovitine-mediated inhibition of CDK2/Cyclin E prevents pRb phosphorylation,

leading to G1/S cell cycle arrest.

Inhibition of Transcription and Induction of Apoptosis
(R)-Roscovitine also inhibits CDK7 and CDK9, kinases that are essential components of the

general transcription machinery.[9] They phosphorylate the C-terminal domain (CTD) of RNA

Polymerase II (RNAP II), a step required for transcriptional elongation.[15][16] By inhibiting

CDK9, Roscovitine prevents RNAP II-mediated transcription, which disproportionately affects

the expression of proteins with short half-lives.[1][9] This includes key anti-apoptotic proteins

like Mcl-1. The subsequent downregulation of Mcl-1 promotes apoptosis, contributing

significantly to the anti-cancer effects of the drug.[1][16]
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Caption: Roscovitine inhibits CDK9, blocking RNAP II phosphorylation, downregulating Mcl-1,

and promoting apoptosis.

Modulation of the NF-κB Pathway
Beyond CDKs, (R)-Roscovitine has been shown to inhibit the pro-inflammatory NF-κB signaling

pathway. It can prevent the activation of the IκB kinase (IKK) complex, which is responsible for

phosphorylating the inhibitor of NF-κB, IκBα.[16][19] This inhibition prevents the degradation of

IκBα and the subsequent nuclear translocation of the p65/p50 NF-κB transcription factor,

thereby downregulating the expression of inflammatory and anti-apoptotic genes.[19]

Experimental Protocols and Applications
Chemical Synthesis Workflow
The synthesis of (R)-Roscovitine (CYC202) is a multi-step process.[9][20][21] The deuterated

version follows the same pathway, utilizing a deuterated starting material for the isopropyl

group.

2,6-Dichloropurine
N-benzyl-2-chloro-
9H-purin-6-amine

Benzylamine,
BuOH, NEt3, 110°C

N-benzyl-2-chloro-
9-isopropyl-9H-purin-6-amine2-Bromopropane*,

K2CO3, DMSO

*For d7 synthesis,
use deuterated

2-bromopropane-d7

(R)-Roscovitine
(Final Product)

(R)-2-aminobutan-1-ol,
160°C

Click to download full resolution via product page

Caption: Synthetic pathway for (R)-Roscovitine. For the d7 analog, deuterated 2-bromopropane

is used.

Application in Quantitative Analysis: Pharmacokinetics
The primary role of (R)-Roscovitine-d7 is as an internal standard (IS) for quantifying (R)-

Roscovitine in biological samples.
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Experimental Protocol: Sample Preparation and LC-MS Analysis

Objective: To determine the concentration of (R)-Roscovitine in plasma samples from a

subject dosed with the compound.

Materials: Plasma samples, (R)-Roscovitine-d7 (Internal Standard), protein precipitation

solvent (e.g., acetonitrile), LC-MS system.

Methodology:

Sample Thawing: Thaw unknown plasma samples, calibration standards, and quality

control samples.

Internal Standard Spiking: To a fixed volume of plasma (e.g., 100 µL), add a small, precise

volume of (R)-Roscovitine-d7 solution of a known concentration. The IS is added to all

samples, including standards and controls.

Protein Precipitation: Add a protein precipitation solvent (e.g., 3 volumes of cold

acetonitrile) to each sample to precipitate plasma proteins.

Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for

10 minutes at 4°C) to pellet the precipitated proteins.[8]

Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for

analysis.

LC-MS Analysis: Inject a fixed volume of the supernatant onto an LC-MS system. Use a

suitable chromatographic method to separate (R)-Roscovitine and (R)-Roscovitine-d7
from other matrix components.

Quantification: Monitor the specific mass-to-charge ratio (m/z) transitions for both the

analyte ((R)-Roscovitine) and the internal standard ((R)-Roscovitine-d7) using multiple

reaction monitoring (MRM). The concentration of the analyte in unknown samples is

calculated from a calibration curve by comparing the peak area ratio of the analyte to the

internal standard.
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Caption: A typical experimental workflow for a pharmacokinetic study using (R)-Roscovitine-d7
as an internal standard.

In Vitro Cellular Assay
Experimental Protocol: Mixed Lymphocyte Reaction (MLR)
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Objective: To assess the effect of (R)-Roscovitine on the proliferation of alloreactive T cells.

[16]

Methodology:

Cell Preparation: Isolate CD90+ T cells from C57/B6 mice (responder cells). Prepare

splenocytes from MHC-disparate Balb/c mice (stimulator cells) and irradiate them to

prevent their proliferation.

Cell Culture: Co-culture the responder T cells (e.g., 2 x 10⁵ cells/well) with the irradiated

stimulator splenocytes (e.g., 4 x 10⁵ cells/well) in a 96-well plate.

Treatment: Add (R)-Roscovitine at various concentrations (e.g., 0-50 µM) to the co-

cultures at the time of plating.

Proliferation Assay: After a set incubation period (e.g., 72 hours), pulse the cells with a

proliferation marker such as ³H-thymidine or BrdU for the final 18-24 hours of culture.

Measurement: Harvest the cells and measure the incorporation of the marker using a

scintillation counter (for ³H-thymidine) or an ELISA-based method (for BrdU). A reduction

in incorporation indicates inhibition of T cell proliferation.

Summary and Conclusion
(R)-Roscovitine-d7 is an indispensable tool for the preclinical and clinical development of its

non-deuterated counterpart, Seliciclib. While sharing the same potent and selective CDK-

inhibitory mechanism of action, its true value lies in its role as a high-fidelity internal standard.

The replacement of seven hydrogen atoms with deuterium provides a distinct mass shift

detectable by mass spectrometry without altering its chemical behavior during sample

extraction and chromatographic separation. This ensures highly accurate and precise

quantification in complex biological fluids, underpinning robust pharmacokinetic, bioavailability,

and metabolism studies. The data and protocols presented in this guide highlight the

foundational role of (R)-Roscovitine-d7 in advancing the scientific understanding and

therapeutic application of this important class of CDK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. agscientific.com [agscientific.com]

2. Roscovitine | C19H26N6O | CID 160355 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

4. Roscovitine in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

5. cdn.amegroups.cn [cdn.amegroups.cn]

6. medchemexpress.com [medchemexpress.com]

7. (R)-Roscovitine-d7 | C19H26N6O | CID 171713810 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-
Roscovitine), administered twice daily for 7 days every 21 days - PMC
[pmc.ncbi.nlm.nih.gov]

9. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and
development [biodiscovery.pensoft.net]

10. usbio.net [usbio.net]

11. apexbt.com [apexbt.com]

12. cdn.caymanchem.com [cdn.caymanchem.com]

13. caymanchem.com [caymanchem.com]

14. A CDK small molecule inhibitor——Roscovitine_Chemicalbook [chemicalbook.com]

15. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma
protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated
protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

16. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal
expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]

17. selleckchem.com [selleckchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15583374?utm_src=pdf-custom-synthesis
https://agscientific.com/blog/roscovitine-a-highly-selective-cdk-inhibitor-with-promising-oncology.html
https://pubchem.ncbi.nlm.nih.gov/compound/Roscovitine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4486920/
https://pubmed.ncbi.nlm.nih.gov/26207228/
https://cdn.amegroups.cn/journals/amepc/files/journals/16/articles/6314/public/6314-PB12-R2.pdf
https://www.medchemexpress.com/r-roscovitine-d7.html
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Roscovitine-d7
https://pubchem.ncbi.nlm.nih.gov/compound/R_-Roscovitine-d7
https://pmc.ncbi.nlm.nih.gov/articles/PMC2360206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2360206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2360206/
https://biodiscovery.pensoft.net/article/8956/
https://biodiscovery.pensoft.net/article/8956/
https://www.usbio.net/biochemicals/045188//data-sheet
https://www.apexbt.com/roscovitine-seliciclib-cyc202.html
https://cdn.caymanchem.com/cdn/insert/10009569.pdf
https://www.caymanchem.com/product/10009569/r-roscovitine
https://www.chemicalbook.com/article/a-cdk-small-molecule-inhibitor-roscovitine.htm
https://pubmed.ncbi.nlm.nih.gov/14729633/
https://pubmed.ncbi.nlm.nih.gov/14729633/
https://pubmed.ncbi.nlm.nih.gov/14729633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2737335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2737335/
https://www.selleckchem.com/products/Roscovitine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. medchemexpress.com [medchemexpress.com]

19. researchgate.net [researchgate.net]

20. researchgate.net [researchgate.net]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Roscovitine-d7:
Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583374#r-roscovitine-d7-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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